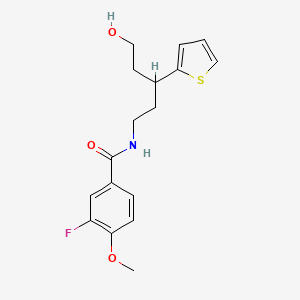

3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxybenzamide is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention due to its potential use in scientific research applications, particularly in the field of neuroscience.

Scientific Research Applications

Corrosion Inhibition

A study by Fouda et al. (2020) investigated the inhibition action of methoxy-substituted phenylthienyl benzamidines, including compounds similar to "3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxybenzamide," on the corrosion of carbon steel in hydrochloric acid medium. These compounds showed effective corrosion inhibition, attributed to their adsorption on the steel surface, following Langmuir adsorption isotherm. Theoretical studies supported the experimental findings, indicating that such compounds could be potential corrosion inhibitors for industrial applications Fouda, A., Nawar, N., Ismail, M., Zaher, A., & Abousalem, A. (2020). Journal of Molecular Liquids.

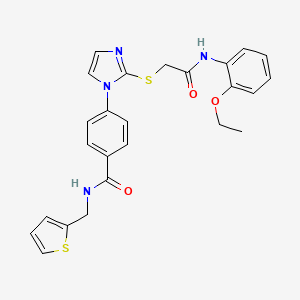

Molecular Structure Analysis

Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a compound with structural similarities to "this compound." The study involved the synthesis, characterization, and X-ray crystallography to understand the influence of intermolecular interactions on molecular geometry. The findings could provide insights into the design and development of new compounds with improved properties Karabulut, S., Namli, H., Kurtaran, R., Yıldırım, L., & Leszczynski, J. (2014). Journal of molecular graphics & modelling.

Antimicrobial Activities

Yolal et al. (2012) explored the synthesis of eperezolid-like molecules, including 3-fluoro-4-(4-phenylpiperazin-l-yl)aniline derivatives, and evaluated their antimicrobial activities. These compounds demonstrated high anti-Mycobacterium smegmatis activity, highlighting their potential as antimicrobial agents. Such research is crucial in the development of new therapeutic agents to combat resistant microbial strains Yolal, M., Başoğlu, S., Bektaş, H., Demirci, S., Alpay-Karaoglu, S., & Demirbaş, A. (2012). Russian Journal of Bioorganic Chemistry.

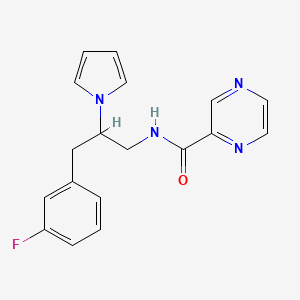

Benzodiazepine Receptors Study

Faizi et al. (2017) designed and synthesized 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives to evaluate as anticonvulsant agents targeting benzodiazepine receptors. Some compounds exhibited considerable anticonvulsant activity, suggesting their potential in studying benzodiazepine pharmacological effects and developing new therapeutic agents Faizi, M., Jahani, R., Ebadi, S. A., Tabatabai, S., Rezaee, E., Lotfaliei, M., Amini, M., & Almasirad, A. (2017). EXCLI Journal.

properties

IUPAC Name |

3-fluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO3S/c1-22-15-5-4-13(11-14(15)18)17(21)19-8-6-12(7-9-20)16-3-2-10-23-16/h2-5,10-12,20H,6-9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJVAQBEAHDUJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCC(CCO)C2=CC=CS2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(methylamino)-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B3014480.png)

![6-(3,4-Dimethoxyphenyl)-3-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B3014482.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)

![(E)-1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-3-(dimethylamino)-2-propen-1-one](/img/structure/B3014488.png)

![1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B3014490.png)

![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-methylaniline](/img/structure/B3014494.png)

![6-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B3014495.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B3014499.png)